Journal Name:Trends in Biochemical Sciences
Journal ISSN:0968-0004
IF:14.264
Journal Website:http://www.cell.com/trends/biochemical-sciences/home
Year of Origin:1976
Publisher:Elsevier Ltd
Number of Articles Per Year:68
Publishing Cycle:Monthly
OA or Not:Not
A CFD study on the performance of CO2 methanation in a water-permeable membrane reactor system
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2021-11-24 , DOI: 10.1039/D1RE00401H
CO2 hydrogenation is one of the important routes for CO2 utilization to address the global warming issue, which has aroused much attention in recent years. A novel water-permeable membrane reactor has been proposed to promote the conversion of CO2 methanation with in situ removal of H2O. However, existing research studies mainly focused on the overall performance and hardly discussed the detailed behavior of water-permeation and methanation inside the membrane reactor, which is crucial for the development of membrane reactors. The main objective of this work is to study the interplay of water permeation and methanation within the membrane reactor, and recommend the appropriate membrane properties and optimal operation conditions. In this regard, a two-dimensional CFD simulation model is built up, and its accuracy is verified by comparison with the literature data. The distribution of the reactant/product species and H2O permeation flux is well presented, and the effects of GHSV, H2O permeance and CO2/H2 permeation selectivity are also investigated. Our results show that the match of methanation reaction rate and H2O permeation rate is crucial. At GHSV of 0.051 s−1, the membrane with a H2O permeance of 7.85 × 10−8 mol m−2 s−1 Pa−1 is capable of removing nearly 90% of H2O produced, leading to an 8.3% increase in CO2 conversion. However, a H2O permeance of magnitude order of 1 × 10−7 mol m−2 s−1 Pa−1 is a prerequisite to provide a significant increase in CO2 conversion at GHSV higher than 0.51 s−1. Besides, it is important to keep H2 and CO2 permeation selectivity lower than 0.1 to avoid the negative effect.
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A comprehensive chemical model for the preliminary steps of the thermal stabilization process in a carbon fibre manufacturing line†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2018-10-12 , DOI: 10.1039/C8RE00164B
The thermal stabilisation process of the carbon fibre production line, as an energy consuming oxidation reaction, is diffusion limited. Therefore the kinetic parameters, estimated from traditional methods, cannot be applied due to the significance of oxygen diffusivity. Moreover, this process involves multiple chemical reaction systems, which are interconnected and often too complex to explain via analytical frameworks. One common solution to comprehend such a process and optimise its parameters is mathematical deterministic models. In the present study, a comprehensive deterministic model was developed to predict the kinetic parameters with a finite number of experiments by an optimisation algorithm. Then the model was used to study the progress of the process, particularly in the first steps of the process to explain the decrement of CO bonds in the oxidised fibre by adding a reduction step to the stabilisation mechanism and considering the role of oxygen as a catalyst in cyclisation. The developed model is based on the structure of the PAN precursor, fibre tow and governing differential equations for the underlying phenomena, including chemical kinetics and mass transfer, associated with empirical relations for oxygen diffusivity and physical properties under isothermal conditions. The results presented up to 95% improvement in outcomes of the model for a pilot carbon fibre production line.
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Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: , DOI: 10.1039/D0RE90013C
A graphical abstract is available for this content
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Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2021-08-24 , DOI: 10.1039/D1RE90036F
A graphical abstract is available for this content
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A chemo-enzymatic tandem reaction in a mixture of deep eutectic solvent and water in continuous flow†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2020-01-03 , DOI: 10.1039/C9RE00467J
The combination of metal- and biocatalysis is a challenging but forward-looking topic in synthetic chemistry. The unique selectivity of enzymes paired with the broad range of applications of chemical catalysts enables an undreamed-of number of novel processes. Herein, we describe the application of immobilized phenolic acid decarboxylase (PAD) for the decarboxylation of para-coumaric acid and subsequent Pd-catalyzed Heck cross-coupling with an aryl halide in a fully integrated two-step continuous flow process to synthesize (E)-4-hydroxy-stilbene. The application of a choline chloride-based deep eutectic solvent (DES) proved to be crucial to overcome the problem of solvent compatibility and enabled an increase in substrate concentration (from 5 mM in buffer to 20 mM in DES) as well as a process with a homogeneous starting solution. The two-step process was successfully operated for more than 16 h in continuous flow and full conversion was achieved. The results underline the usefulness of DES to overcome compatibility problems in tandem-catalytic processes. The system benefits from its simplicity due to increased substrate solubility, the possibility to conduct both reactions at their optimal temperatures and the elimination of isolating the reaction intermediate, which is prone to polymerization.
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3D nanoweb-like zeolitic imidazole framework in a microfluidic system for catalytic applications†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2020-04-24 , DOI: 10.1039/D0RE00004C
A 3D nanoweb-like zeolite imidazole framework (ZIF-8) as an efficient heterogeneous catalyst was structured inside a functionalized microfluidic channel by immobilizing the ZIF on 3D carbon nanotube (CNT) networks across the gap among the built-in micropillars for the Knoevenagel condensation reaction. The quantitative conversion was achieved under mild conditions of ethanol solvent and room temperature. The ZIF-8 3D nanoweb systems showed higher conversion than the identical systems without CNT-based networks which indicates the catalytic superiority of 3D nanoweb structures.
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A general [18F]AlF radiochemistry procedure on two automated synthesis platforms†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2017-01-16 , DOI: 10.1039/C6RE00204H
The aluminium fluoride-18 ([18F]AlF) radiolabelling procedure has generated great interest because it is a simple, one-pot method that can be used to directly radiolabel small molecules, peptides and proteins without the requirement for a [18F]fluoride drying step. Reported here is the development of an automated [18F]AlF radiolabelling procedure of three different precursors (one small molecule and two peptides) on two automated synthesis platforms: GE TRACERlab FXFN and Trasis AllInOne (AIO). Aiming at the clinical translatability of a [18F]AlF radiosynthetic methodology, the use of both platforms yielded radioconjugates with >98% radiochemical purity (RCP) within 26–35 min and required a single rapid purification step. The Trasis AIO platform gave improved [18F]fluoride incorporation, and generally produced radioconjugates with a higher radiochemical yield (RCY) and effective specific activities (SA) when compared to the GE TRACERlab FXFN system.
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A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process†‡
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2016-01-07 , DOI: 10.1039/C5RE00082C
A versatile multistep continuous flow setup is reported for the four-step conversion of anilines into pyrazole products. The synthesis machine incorporates the use of amine-redox chemistry through diazotization and a metal-free vitamin C mediated reduction. The machine can be used for the synthesis of an array of analogues or the scale up of an individual target.
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A membrane-based electrochemical flow reactor for generation of ferrates at near neutral pH conditions†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2019-03-11 , DOI: 10.1039/C8RE00306H
We report the electrosynthesis of Fe(VI) in a flow reactor operating in batch recirculation mode at neutral conditions using boron doped diamond (BDD) and Fe(III). The impact of several variables including current density (5–15 mA cm−2), pH (5–9), temperature (15–30 °C), and the concentration of the dissolved iron salts (3–30 mM) on the production of ferrates in the reactor were examined. In addition, the impact of a membrane in the reactor was evaluated, showing an increase on Fe(VI) generation rate and current efficiency. The rate constants for ferrate generation are affected by the initial concentration of Fe(III) and current density, and to a lesser extent by the temperature. Results show that the use of this type of reactor leads to higher current efficiency in comparison with a batch reactor, exceeding 90% for the first 25 minutes using 30 mM of Fe(III) and 10 mA cm−2. The recirculating reactor results were successfully interpreted by a simple model which considered first-order kinetics for Fe(VI) degradation.
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A life cycle approach to solvent design: challenges and opportunities for ionic liquids – application to CO2 capture†
Trends in Biochemical Sciences ( IF 14.264 ) Pub Date: 2020-12-10 , DOI: 10.1039/D0RE00409J
CO2 capture and storage is widely anticipated to play a key role in combatting climate change, however the solvents proposed for use have embedded environmental concerns. This has led to efforts to develop so-called “green solvents” such as ionic liquids. However, this “green” assertion does not account for the production and disposal phases of solvent life, nor take into account other factors, apart from their “task”, that will have an impact on their overall environmental sustainability. The absence of a “cradle-to-grave” evaluation introduces a risk burden shift, thus, this paper presents a life cycle approach to identify the main hotspots across the application of an ionic liquid to a post-combustion CO2 capture process. With a focus on the solvent, molecular-level weaknesses in the design and synthesis, and potential opportunities for improvement are identified. We contrast the use of 1-butyl-3-methylimidazolium acetate or [Bmim][OAc] with a 30 wt% MEA solvent, using an unabated power plant as a baseline. Using MWhe as the functional unit, we observed that the IL-based process reduces the global warming potential of electricity generation by 50% relative to the unabated plant, however this outcome is 43% higher than the conventional amine process. In fact, the so-called “green solvent” actually represented the worst option when considering the full spectrum of environmental impacts. The general incorporation of this approach in solvent development will be vital to ensure genuine progress in tackling climate change, and not simply shifting the burden to other areas.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
生物1区 BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.50 241 Science Citation Index Science Citation Index Expanded Not
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